
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, commonly known as AEPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AEPP is a potent inhibitor of the protein kinase C (PKC) enzyme and has been found to have potential applications in cancer research, cardiovascular disease, and neurological disorders. In
Mecanismo De Acción
AEPP exerts its effects by inhibiting the activity of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine is overexpressed in several types of cancer and has been implicated in the development and progression of the disease. By inhibiting N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, AEPP can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. AEPP's anti-inflammatory and anti-oxidative properties are also attributed to its inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine.
Biochemical and Physiological Effects:
AEPP has been found to have several biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, inhibit inflammation and oxidative stress, and protect against neurodegeneration. AEPP has also been found to have a cardioprotective effect by reducing myocardial injury and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AEPP in lab experiments is its potent inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which makes it a valuable tool in studying the role of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine in various cellular processes. AEPP's anti-inflammatory and anti-oxidative properties also make it a useful compound in studying the mechanisms of cardiovascular disease and neurodegeneration. However, one of the limitations of using AEPP is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on AEPP. One area of interest is its potential use in combination with other chemotherapeutic drugs to enhance their efficacy in cancer treatment. Another area of interest is studying the mechanisms of AEPP's cardioprotective and neuroprotective effects, which can potentially lead to the development of new treatments for cardiovascular disease and neurological disorders. Additionally, further research is needed to optimize the synthesis method of AEPP to make it more cost-effective for large-scale experiments.
Métodos De Síntesis
The synthesis of AEPP involves the reaction of 4-ethylphenol and ethyl bromoacetate to form ethyl 4-(4-ethylphenoxy)butanoate, which is then reacted with potassium tert-butoxide to form N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine. This method has been successfully used in several studies to produce high-quality AEPP for research purposes.
Aplicaciones Científicas De Investigación
AEPP has been extensively studied for its potential applications in cancer research, cardiovascular disease, and neurological disorders. Studies have shown that AEPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and anti-oxidative properties, which can help in the prevention and treatment of cardiovascular diseases. In addition, AEPP has been found to have a neuroprotective effect and can potentially be used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13-7-9-14(10-8-13)16-12-6-5-11-15-4-2/h7-10,15H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWFTBCJJSPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

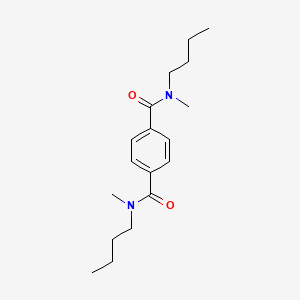
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)
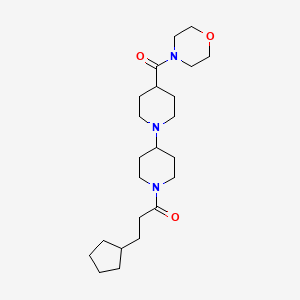
![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
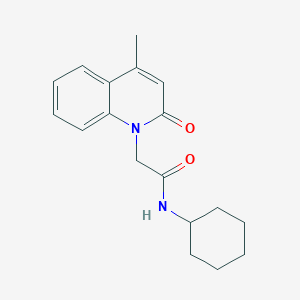
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide](/img/structure/B4989421.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
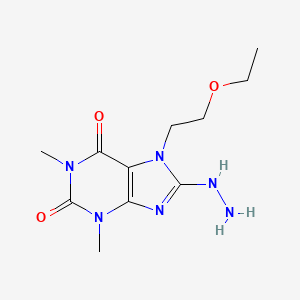
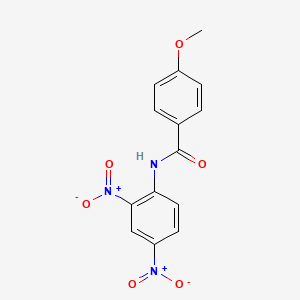
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)